molecular formula C32H36Br2O2 B12577167 6,6'-Dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene CAS No. 191787-87-8

6,6'-Dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene

Cat. No.: B12577167
CAS No.: 191787-87-8
M. Wt: 612.4 g/mol
InChI Key: VQJYPHSENPUOSI-UHFFFAOYSA-N
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Description

6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene rings connected by a single bond, with bromine atoms and hexyloxy groups attached to specific positions on the rings. Its molecular formula is C28H32Br2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene typically involves the bromination of 2,2’-bis(hexyloxy)-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The hexyloxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carbonyl compounds from the oxidation of hexyloxy groups.

    Reduction: Formation of 2,2’-bis(hexyloxy)-1,1’-binaphthalene from the reduction of bromine atoms.

Scientific Research Applications

6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and hexyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene
  • 6,6’-Dibromo-2,2’-bis(ethoxyethoxy)-1,1’-binaphthalene
  • 6,6’-Dibromo-2,2’-bis(butyloxy)-1,1’-binaphthalene

Uniqueness

6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene is unique due to its specific hexyloxy groups, which provide distinct physical and chemical properties compared to its analogs

Properties

CAS No.

191787-87-8

Molecular Formula

C32H36Br2O2

Molecular Weight

612.4 g/mol

IUPAC Name

6-bromo-1-(6-bromo-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene

InChI

InChI=1S/C32H36Br2O2/c1-3-5-7-9-19-35-29-17-11-23-21-25(33)13-15-27(23)31(29)32-28-16-14-26(34)22-24(28)12-18-30(32)36-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3

InChI Key

VQJYPHSENPUOSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCCCCCC

Origin of Product

United States

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